2-Bromobenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzonitrile can be synthesized through several methods. One common method involves the bromination of benzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-bromotoluene. This process involves the reaction of 2-bromotoluene with ammonia and oxygen at high temperatures, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Reduction: The compound can be reduced to 2-aminobenzonitrile using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can also undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, and dimethyl sulfoxide (DMSO) as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts, aryl or alkyl halides, and a suitable base such as potassium carbonate.
Major Products Formed:
Nucleophilic Substitution: 2-Cyanobenzonitrile.
Reduction: 2-Aminobenzonitrile.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobenzonitrile primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom bonded to the bromine. This results in the formation of various substituted benzonitrile derivatives . Additionally, in reduction reactions, the compound undergoes hydrogenation to form amines .
Comparison with Similar Compounds
- 2-Chlorobenzonitrile
- 4-Bromobenzonitrile
- 2-Fluorobenzonitrile
- 4-Chlorobenzonitrile
- 2-Iodobenzonitrile
Comparison: 2-Bromobenzonitrile is unique due to its specific reactivity patterns and the presence of the bromine atom, which influences its chemical behavior. Compared to 2-Chlorobenzonitrile and 2-Fluorobenzonitrile, this compound is more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower electronegativity of bromine . This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.
Properties
IUPAC Name |
2-bromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPMSCZPVNPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174366 | |
Record name | Benzonitrile, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2042-37-7 | |
Record name | 2-Bromobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2042-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMOBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMOBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LSJ4JR86W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-Bromobenzonitrile?
A1: this compound serves as a crucial starting material for various heterocyclic compounds. For example, it can be used to synthesize substituted 3-aminoindazoles, [, ] a class of compounds with potential pharmacological applications. Additionally, it acts as a precursor to []benzothieno[3,2-d]pyrimidines, [] another class of heterocycles with diverse biological activities.
Q2: How can this compound be utilized in metal-catalyzed reactions?
A2: The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [, ] This reaction enables the formation of biphenyl compounds by coupling this compound with arylboronic acids. Such reactions are instrumental in constructing complex molecules with potential pharmaceutical and material applications.
Q3: Are there alternative metal catalysts for using this compound in coupling reactions?
A3: Yes, besides palladium, copper catalysts also demonstrate efficiency in coupling reactions involving this compound. Notably, CuBr-catalyzed coupling reactions have been reported for synthesizing substituted 3-aminoindazoles. [, ] This highlights the versatility of this compound in different reaction conditions.
Q4: Can you elaborate on the synthesis of 3-aminoindazoles from this compound?
A4: Two main approaches utilize this compound for 3-aminoindazole synthesis:
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of both a bromine atom and a nitrile group on the benzene ring significantly influences the reactivity of this compound.
- Nitrile: The electron-withdrawing nature of the nitrile group influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitutions and directing ortho-metalation reactions. []
Q6: What is the role of this compound in synthesizing chiral ligands?
A6: this compound acts as a key starting material in synthesizing chiral (phosphinoaryl)oxazoline ligands, commonly employed in asymmetric catalysis. [] The synthetic route involves reacting this compound with BuLi, followed by chlorodiphenylphosphine and a chiral amino alcohol in the presence of ZnCl2. These chiral ligands offer enantiocontrol in palladium-catalyzed allylic substitution reactions. []
Q7: Can this compound be utilized for synthesizing ligands with different structural features?
A7: Absolutely. The versatility of this compound allows for the synthesis of D-fructose-based spiro-fused PHOX ligands with varying steric and electronic properties. [] The synthetic pathway involves a BF3·OEt2-promoted Ritter reaction with this compound, followed by an Ullmann coupling with diphenylphosphine. These ligands demonstrate potential in asymmetric allylic alkylation reactions. []
Q8: Are there any reported studies on the analytical characterization of this compound?
A8: While the provided research excerpts focus on synthetic applications, they often mention characterization techniques like NMR and IR spectroscopy, indicating their use in structural confirmation. [, ] Further literature research can provide detailed spectroscopic data for this compound.
Q9: Can you elaborate on the regioselectivity observed in reactions involving this compound?
A9: The regioselectivity of reactions involving this compound depends on the reaction conditions and the nature of the other reactants. For instance, lithiation/silylation reactions demonstrate that while para-substituted bromobenzenes generally provide good disilylation results, the ortho-directing effect of the bromine substituent greatly influences regioselectivity. []
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